An In-Depth Technical Guide to the Synthesis of (S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine
An In-Depth Technical Guide to the Synthesis of (S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine
This guide provides a comprehensive, in-depth protocol for the synthesis of (S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine, a valuable unnatural amino acid for peptide synthesis and drug discovery. The synthesis is presented in three main stages: the formation of the racemic amino acid backbone via reductive amination, the chiral resolution of the enantiomers, and the final N-terminal protection with the fluorenylmethyloxycarbonyl (Fmoc) group. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Introduction and Strategic Overview
(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine is a non-proteinogenic amino acid that incorporates a pyridyl moiety in its side chain. This functional group can introduce unique properties into peptides, such as altered polarity, basicity, and the potential for metal coordination, making it a valuable building block in medicinal chemistry. The synthesis strategy outlined herein is a robust and scalable approach that begins with commercially available starting materials.
The overall synthetic pathway can be visualized as follows:
Stage 1: Synthesis of Racemic N-[2-(4-pyridyl)ethyl]glycine via Reductive Amination
The core of the amino acid is constructed through a reductive amination reaction between glyoxylic acid and 4-(2-aminoethyl)pyridine. This method is a well-established one-pot procedure for the synthesis of N-substituted amino acids.[1][2][3] The imine intermediate formed in situ is immediately reduced by a mild reducing agent, sodium cyanoborohydride (NaBH₃CN), which is selective for the iminium ion over the carbonyl group of glyoxylic acid.[1]
Experimental Protocol: Reductive Amination
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 4-(2-Aminoethyl)pyridine | 122.17 | 0.1 | 1.0 | 12.22 g |
| Glyoxylic acid monohydrate | 92.06 | 0.11 | 1.1 | 10.13 g |
| Sodium Cyanoborohydride | 62.84 | 0.15 | 1.5 | 9.43 g |
| Methanol (MeOH) | - | - | - | 400 mL |
| Hydrochloric Acid (HCl), 1M | - | - | - | As needed |
| Diethyl Ether (Et₂O) | - | - | - | For precipitation |
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 4-(2-aminoethyl)pyridine (12.22 g, 0.1 mol) in methanol (200 mL).
-
Addition of Glyoxylic Acid: To the stirred solution, add glyoxylic acid monohydrate (10.13 g, 0.11 mol) in one portion. Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, dissolve sodium cyanoborohydride (9.43 g, 0.15 mol) in methanol (200 mL). Add the NaBH₃CN solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl until the pH of the solution is approximately 2. This will decompose any remaining NaBH₃CN.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the resulting residue in a minimal amount of water.
-
Adjust the pH of the aqueous solution to approximately 7 with a saturated solution of sodium bicarbonate.
-
The crude product may precipitate at this stage. If not, add diethyl ether to induce precipitation.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield racemic N-[2-(4-pyridyl)ethyl]glycine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a white crystalline solid.
Stage 2: Chiral Resolution of (R,S)-N-[2-(4-pyridyl)ethyl]glycine
The synthesis of the target molecule requires the isolation of the (S)-enantiomer from the racemic mixture produced in Stage 1. Enzymatic resolution is a highly efficient and stereoselective method for this purpose.[4][5][6] This process typically involves the acylation of the racemic amino acid, followed by stereoselective deacylation of the L-enantiomer by an acylase enzyme. The resulting free L-amino acid can then be separated from the unreacted acylated D-enantiomer.
Conceptual Workflow for Enzymatic Resolution
Experimental Protocol: Enzymatic Resolution
Part A: N-Acetylation
-
Dissolution: Dissolve the racemic N-[2-(4-pyridyl)ethyl]glycine (from Stage 1) in a 2 M NaOH solution at 0 °C.
-
Acylation: While maintaining the pH at approximately 8-9 with the dropwise addition of 2 M NaOH, add acetic anhydride (1.1 equivalents) dropwise.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Acidify the reaction mixture to pH 3-4 with concentrated HCl. The N-acetylated product should precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.
Part B: Enzymatic Hydrolysis
-
Enzyme Solution: Prepare a solution of the N-acetylated racemic amino acid in water and adjust the pH to 7.5 with LiOH.
-
Incubation: Add Acylase I from Aspergillus sp. and incubate the mixture at 37 °C. The progress of the hydrolysis can be monitored by TLC or HPLC.
-
Separation: Once the hydrolysis of the L-enantiomer is complete (typically after 24-48 hours), acidify the solution to pH 5 with acetic acid. This will precipitate the unreacted N-acetyl-(R)-amino acid.
-
Isolation of (S)-enantiomer: Filter off the precipitate. The filtrate, containing the desired (S)-N-[2-(4-pyridyl)ethyl]glycine, can be purified by ion-exchange chromatography.
Alternative Resolution Method: Chiral High-Performance Liquid Chromatography (HPLC) can also be employed for the analytical and semi-preparative separation of the enantiomers, either of the free amino acid or its Fmoc-protected derivative.[7][8] Polysaccharide-based chiral stationary phases are often effective for this purpose.[7]
Stage 3: N-Fmoc Protection of (S)-N-[2-(4-pyridyl)ethyl]glycine
The final step is the protection of the α-amino group of the resolved (S)-amino acid with the Fmoc group. This is a standard procedure in peptide chemistry, and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a commonly used and efficient reagent for this transformation.[1][9] The reaction is typically carried out under basic aqueous conditions.
Experimental Protocol: Fmoc Protection
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| (S)-N-[2-(4-pyridyl)ethyl]glycine | 180.20 | 0.05 | 1.0 | 9.01 g |
| Fmoc-OSu | 337.32 | 0.0525 | 1.05 | 17.71 g |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 0.1 | 2.0 | 10.6 g |
| Dioxane | - | - | - | 100 mL |
| Water | - | - | - | 100 mL |
| Diethyl Ether (Et₂O) | - | - | - | For washing |
| Hydrochloric Acid (HCl), 1M | - | - | - | As needed |
| Ethyl Acetate (EtOAc) | - | - | - | For extraction |
Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve (S)-N-[2-(4-pyridyl)ethyl]glycine (9.01 g, 0.05 mol) and sodium carbonate (10.6 g, 0.1 mol) in a mixture of water (100 mL) and dioxane (100 mL).
-
Addition of Fmoc-OSu: Cool the solution to 0 °C in an ice bath. Add a solution of Fmoc-OSu (17.71 g, 0.0525 mol) in dioxane (50 mL) dropwise over 30 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approximately 16 hours).
-
Work-up:
-
Dilute the reaction mixture with water (200 mL).
-
Wash the aqueous solution with diethyl ether (2 x 100 mL) to remove any unreacted Fmoc-OSu and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid will form.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude (S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a pure white solid.
-
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of (S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine. By following the three-stage process of reductive amination, chiral resolution, and Fmoc protection, researchers can reliably produce this valuable unnatural amino acid for applications in peptide synthesis and the development of novel therapeutics. The methodologies described are based on established chemical principles and can be adapted for various scales of production.
References
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Michi, K., & Nonaka, H. (n.d.). Enzymatic Resolution of Racemic Amino Acids. Part III. Purification of Mold Acylase and Resolution of DL-Phenylalanine and DL-Methionine. J-Stage. Retrieved from [Link]
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Michi, K., & Nonaka, H. (n.d.). of L-and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. Retrieved from [Link]
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Soloshonok, V. A., & Sorochinsky, A. E. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(23), 9127–9143. Retrieved from [Link]
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Asano, Y., & Kato, Y. (2005). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 71(12), 8039–8045. Retrieved from [Link]
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Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
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Activotec. (n.d.). Standard Fmoc Protected Amino Acids. Retrieved from [Link]
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Rachoń, J., & Chojnacki, T. (2004). Glyoxylic acid derivatives in asymmetric synthesis. ResearchGate. Retrieved from [Link]
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Roy, G. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5284–5334. Retrieved from [Link]
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Lee, J. H., Lee, S. H., & Lee, W. K. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 163-172. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
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Paczelt, V., Wende, R. C., Schreiner, P. R., & Eckhardt, A. K. (2023). Glycine Imine-The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie International Edition, 62(11), e202218548. Retrieved from [Link]
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